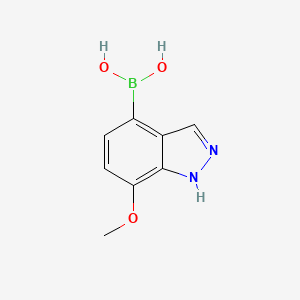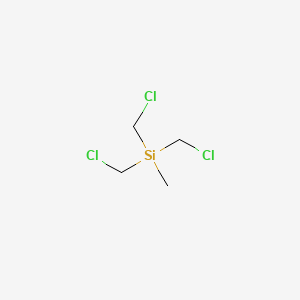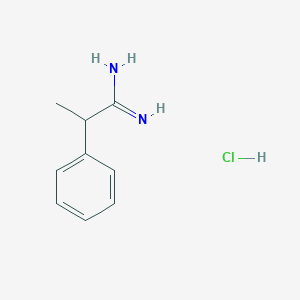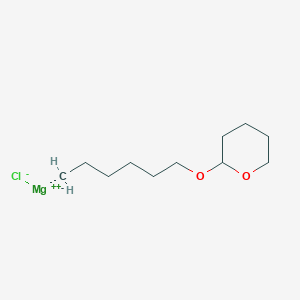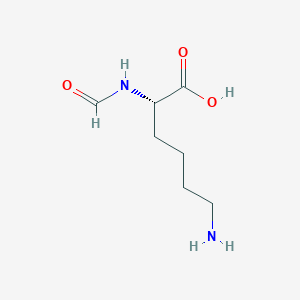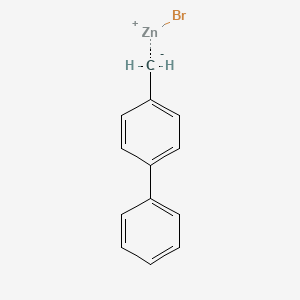
(Biphenyl-4-ylmethyl)zinc bromide, 0.50 M in THF
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Biphenyl-4-ylmethyl)zinc bromide, 0.50 M in THF is a zinc-based organometallic compound used in research and lab experiments. It has a wide range of applications in different scientific fields, such as organic synthesis, catalysis, and biochemistry. The compound is a colorless, crystalline solid that has a melting point of 176-177°C and is soluble in THF and other organic solvents. It is a versatile reagent and can be used in a variety of syntheses, such as the synthesis of amines, alcohols, and aldehydes. The compound is readily available in many chemical suppliers and can be stored in a cool, dry place.
Aplicaciones Científicas De Investigación
Homocoupling of Aryl Halides
In a study, the nickel catalyst prepared in THF was effective for the homocoupling of aryl chlorides, bromides, and iodides to produce biaryls and bipyridines. This method offers a simple access to novel derivatives of biaryls and bipyridines (Iyoda et al., 1990).
Synthesis of Zinc Complexes
The synthesis and characterization of a zinc(II) complex involving 2,2′-biphenyl-4,4′-dicarboxylate and 2,2′-Bis(imidazol-1-ylmethyl)-biphenyl as ligands are notable. This complex, formed in a hydrothermal reaction in THF, has been studied for its fluorescent properties and potential applications in photodynamic therapy (Xie et al., 2016).
Catalytic Studies for Polymerization
Mono-aluminum, di-magnesium, and tri-zinc complexes coordinated by a Biphen ligand in THF have been synthesized and characterized for their potential in ring-opening polymerization of cyclic esters (Li et al., 2012).
Lithium, Zinc, Aluminium, and Titanium Binolate Complexes
Research on the reaction of racemic biphenolate with different metals, including zinc, in THF has led to the development of various complexes with potential applications in lactide polymerization (Chisholm et al., 2003).
Synthesis of Functionalized 1,2-Dihydroisoquinolines
A multicomponent one-pot reaction involving zinc in THF has been described for the efficient synthesis of functionalized 1,2-dihydroisoquinolines (Gao & Wu, 2007).
Mecanismo De Acción
Target of Action
It’s worth noting that compounds with similar structures, such as 1-(biphenyl-4-ylmethyl)-1h-imidazole, have been found to interact with cytochrome p450 2b6 in humans .
Mode of Action
Zinc bromide, a component of the compound, is known to act as a catalyst in organic transformations
Biochemical Pathways
Compounds with similar structures, such as tetrazoles, are often used as metabolism-resistant isosteric replacements for carboxylic acids in structure-activity relationship (sar)-driven medicinal chemistry analogue syntheses . This suggests that (Biphenyl-4-ylmethyl)zinc bromide might also interact with similar biochemical pathways.
Result of Action
It’s worth noting that zinc bromide, a component of the compound, can act as an efficient promoter for one-pot synthesis of certain organic compounds
Action Environment
The action, efficacy, and stability of (Biphenyl-4-ylmethyl)zinc bromide can be influenced by various environmental factors. For instance, zinc bromide is known to be a mild, non-toxic, and moisture-tolerant catalyst
Propiedades
IUPAC Name |
bromozinc(1+);1-methanidyl-4-phenylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11.BrH.Zn/c1-11-7-9-13(10-8-11)12-5-3-2-4-6-12;;/h2-10H,1H2;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJSPMLYWNGXINZ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=CC=C(C=C1)C2=CC=CC=C2.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Biphenyl-4-ylmethyl)zinc bromide, 0.50 M in THF | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Methyl-2,5-diazaspiro[3.5]nonane dihydrochloride](/img/structure/B6307333.png)
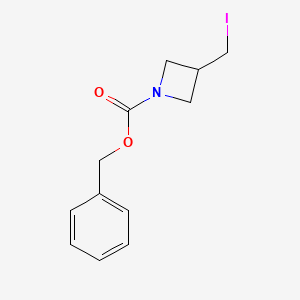

![7-Chloro-6-nitro-3H-imidazo[4,5-b]pyridine](/img/structure/B6307349.png)
![3-[(Benzyloxy)methyl]-2-methylcyclobutan-1-one](/img/structure/B6307355.png)
![Methyl 5-azaspiro[2.4]heptane-7-carboxylate hydrochloride](/img/structure/B6307363.png)
